molecular formula C15H15BrN2OS B4063213 N-(4-bromophenyl)-2-(2-pyridinylthio)butanamide

N-(4-bromophenyl)-2-(2-pyridinylthio)butanamide

Cat. No. B4063213
M. Wt: 351.3 g/mol
InChI Key: XDDDJVLKOMTOAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-bromophenyl)-2-(2-pyridinylthio)butanamide is a chemical compound used in scientific research. It is a selective inhibitor of a protein called bromodomain-containing protein 4 (BRD4), which is involved in the regulation of gene expression.

Scientific Research Applications

Novel Synthetic Methods

Research has demonstrated innovative synthetic methodologies involving bromophenyl and pyridinylthio components, which are crucial for developing new chemical entities with potential biological activities. For instance, the synthesis of novel pyridine derivatives has been shown to yield potent and selective cannabinoid receptor agonists, highlighting the therapeutic potential of compounds with similar structural features (Chu et al., 2009). This suggests that N-(4-bromophenyl)-2-(2-pyridinylthio)butanamide could serve as a precursor or intermediate in synthesizing compounds targeting various receptor sites.

Anticonvulsant and Anti-inflammatory Activities

Compounds structurally related to N-(4-bromophenyl)-2-(2-pyridinylthio)butanamide have been explored for their potential therapeutic applications. For example, derivatives of 2-(2,5-dioxopyrrolidin-1-yl)butanamides have shown broad spectra of anticonvulsant activity in preclinical seizure models, indicating the relevance of such structures in developing new antiepileptic drugs (Kamiński et al., 2015). This highlights the possibility of exploring N-(4-bromophenyl)-2-(2-pyridinylthio)butanamide for similar pharmacological activities.

Materials Science and Molecular Electronics

The bromophenyl moiety is of significant interest in materials science, particularly in synthesizing molecular electronics. Studies have shown that aryl bromides serve as useful precursors for thiol end-capped molecular wires, crucial for developing advanced electronic devices (Stuhr-Hansen et al., 2005). N-(4-bromophenyl)-2-(2-pyridinylthio)butanamide, with its bromophenyl component, may thus have potential applications in creating new materials for electronic applications.

properties

IUPAC Name

N-(4-bromophenyl)-2-pyridin-2-ylsulfanylbutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15BrN2OS/c1-2-13(20-14-5-3-4-10-17-14)15(19)18-12-8-6-11(16)7-9-12/h3-10,13H,2H2,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDDDJVLKOMTOAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1=CC=C(C=C1)Br)SC2=CC=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-bromophenyl)-2-(2-pyridinylthio)butanamide
Reactant of Route 2
Reactant of Route 2
N-(4-bromophenyl)-2-(2-pyridinylthio)butanamide
Reactant of Route 3
Reactant of Route 3
N-(4-bromophenyl)-2-(2-pyridinylthio)butanamide
Reactant of Route 4
Reactant of Route 4
N-(4-bromophenyl)-2-(2-pyridinylthio)butanamide
Reactant of Route 5
Reactant of Route 5
N-(4-bromophenyl)-2-(2-pyridinylthio)butanamide
Reactant of Route 6
Reactant of Route 6
N-(4-bromophenyl)-2-(2-pyridinylthio)butanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.